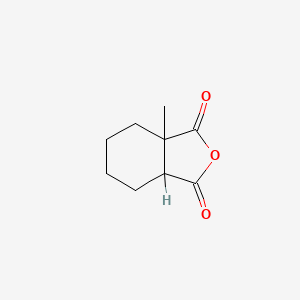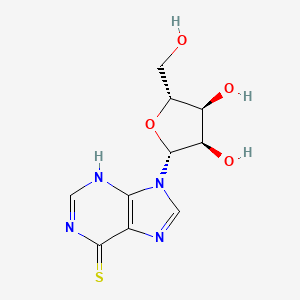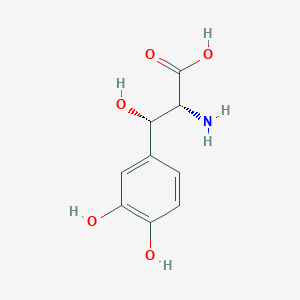
Dextrorphan-d3
Übersicht
Beschreibung
Dextrorphan-d3 is a deuterated analog of dextrorphan, a primary metabolite of dextromethorphan. It is categorized as a morphinan and is used as an internal standard for the quantification of dextrorphan by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) in clinical toxicology, forensic testing, P450 trials, and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dextrorphan-d3 is synthesized by the O-demethylation of dextromethorphan-d3. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like methanol or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of dextromethorphan-d3 to this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the preparation of dextromethorphan-d3, followed by its O-demethylation under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain this compound of high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dextrorphan-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
Dextrorphan-d3 is widely used in scientific research, including:
Chemistry: As an internal standard in GC-MS and LC-MS for the quantification of dextrorphan.
Biology: In studies involving the metabolism of dextromethorphan and its effects on biological systems.
Medicine: In pharmacokinetic studies to understand the metabolism and excretion of dextromethorphan and its metabolites.
Industry: In the development of pharmaceutical formulations and quality control of dextromethorphan-containing products
Wirkmechanismus
Dextrorphan-d3 exerts its effects primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors. It acts as a low-affinity uncompetitive NMDA antagonist, blocking the receptor and preventing the excitatory effects of glutamate. This action is responsible for its analgesic and anticonvulsant properties. Additionally, this compound interacts with sigma-1 receptors and α3/β4 nicotinic receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dextromethorphan: The parent compound of dextrorphan-d3, used as a cough suppressant and in higher doses as a dissociative hallucinogen.
Levorphanol: The levorotatory enantiomer of racemorphan, used as an analgesic.
Phencyclidine (PCP): A dissociative anesthetic with similar NMDA receptor antagonist properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Its use as an internal standard in mass spectrometry makes it invaluable in pharmacokinetic and forensic studies .
Eigenschaften
IUPAC Name |
(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUASYNZVUNQP-PGDUQUMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269335 | |
| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524713-57-3 | |
| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524713-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)










![2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3416009.png)


